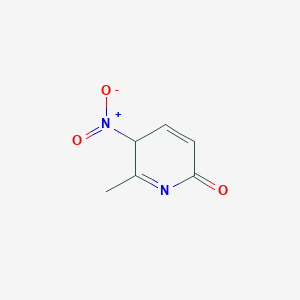
Hsd17B13-IN-69
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hsd17B13-IN-69 is a compound that targets the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Inhibitors of HSD17B13, such as this compound, are being explored for their potential therapeutic benefits in treating these liver diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hsd17B13-IN-69 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. Generally, the synthesis involves:
- Preparation of the core scaffold through a series of condensation and cyclization reactions.
- Functionalization of the core scaffold with specific substituents to enhance the inhibitory activity against HSD17B13.
- Purification and characterization of the final product using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
- Batch or continuous flow synthesis to maximize efficiency.
- Use of automated systems for precise control of reaction parameters.
- Implementation of stringent quality control measures to ensure consistency and compliance with regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions
Hsd17B13-IN-69 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of specific functional groups with other substituents to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions are derivatives of this compound with modified functional groups, which may exhibit different levels of inhibitory activity against HSD17B13 .
Aplicaciones Científicas De Investigación
Hsd17B13-IN-69 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of HSD17B13 inhibitors.
Biology: Investigated for its role in modulating lipid metabolism and liver function.
Medicine: Explored as a potential therapeutic agent for treating NAFLD and NASH.
Industry: Utilized in the development of new drugs targeting liver diseases .
Mecanismo De Acción
Hsd17B13-IN-69 exerts its effects by inhibiting the enzymatic activity of HSD17B13. The compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of hydroxysteroids. This inhibition leads to a reduction in lipid droplet formation and accumulation in the liver, thereby mitigating the progression of NAFLD and NASH. The molecular targets and pathways involved include the regulation of lipid metabolism and inflammatory responses .
Comparación Con Compuestos Similares
Similar Compounds
Hsd17B13-IN-1: Another inhibitor of HSD17B13 with a different chemical structure.
Hsd17B13-IN-2: A structurally related compound with similar inhibitory activity.
Hsd17B13-IN-3: A derivative of Hsd17B13-IN-69 with enhanced potency.
Uniqueness
This compound is unique due to its specific binding affinity and selectivity for HSD17B13. It has been shown to effectively reduce lipid droplet accumulation in preclinical models, making it a promising candidate for further development as a therapeutic agent for liver diseases .
Propiedades
Fórmula molecular |
C21H14Cl2N4O3 |
|---|---|
Peso molecular |
441.3 g/mol |
Nombre IUPAC |
3,5-dichloro-4-hydroxy-N-[4-oxo-3-(pyridin-4-ylmethyl)quinazolin-5-yl]benzamide |
InChI |
InChI=1S/C21H14Cl2N4O3/c22-14-8-13(9-15(23)19(14)28)20(29)26-17-3-1-2-16-18(17)21(30)27(11-25-16)10-12-4-6-24-7-5-12/h1-9,11,28H,10H2,(H,26,29) |
Clave InChI |
PFPGFIOQZHGAST-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C=N2)CC4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


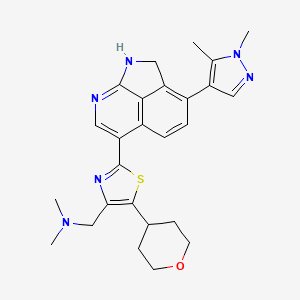
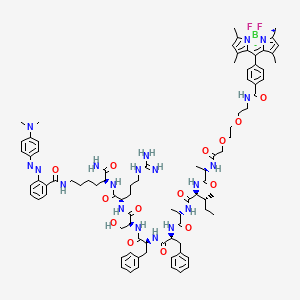
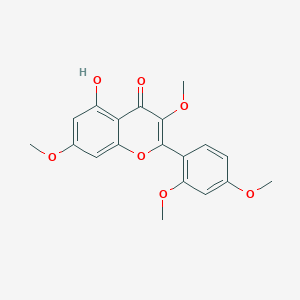
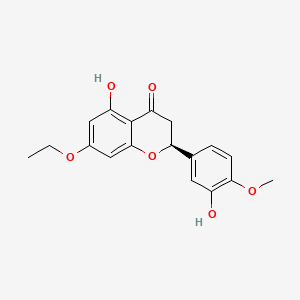
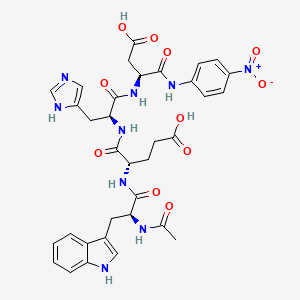
![1-[(2S,6R)-4-[2-[bis(4-fluorophenyl)methylsulfanyl]ethyl]-2,6-dimethylpiperazin-1-yl]propan-2-ol](/img/structure/B12367412.png)
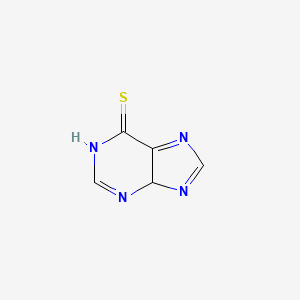
![2-[3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-3,4-dihydro-3,8-dimethyl-4-oxo-6-quinazolinecarbonitrile](/img/structure/B12367428.png)
![[(1R,3Z,5S)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl] 2-bromoacetate](/img/structure/B12367444.png)


